

A Spectroscopic Comparison of Piperidine Carboxylate Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: Ethyl N-Boc-4-methylpiperidine-4-carboxylate

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This guide provides a comparative analysis of piperidine carboxylate derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds. The information is presented through comparative data tables, detailed experimental protocols, and a clear experimental workflow diagram.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses for various piperidine carboxylate derivatives, offering a baseline for comparison.

^1H and ^{13}C NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of piperidine carboxylate derivatives. Chemical shifts are influenced by the position and nature of substituents on the piperidine ring and the carboxylate group.

Table 1: ^1H and ^{13}C NMR Chemical Shifts (δ) for Select Piperidine Carboxylate Derivatives.

Compound	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
Piperidine-2-carboxylic acid	MeOD	3.27 (d), 3.16 (d), 2.78 (t), 2.06 (d), 1.77–1.58 (m), 1.58–1.33 (m)	174.34, 60.54, 44.74, 28.13, 23.60, 23.21	[1]
Methyl piperidine-2-carboxylate	CDCl ₃	3.70 (s, 3H), 3.41–3.29 (m, 1H), 3.08–2.98 (m, 1H), 2.67–2.56 (m, 1H), 2.06–1.93 (m, 1H), 1.85–1.73 (m, 1H), 1.67–1.55 (m, 1H), 1.54–1.32 (m, 3H)	174.16, 57.88, 51.78, 44.67, 28.47, 24.56, 23.05	[1]
Ethyl 4-piperidinecarboxylate	CDCl ₃	4.13 (q, 2H), 3.09 (m, 2H), 2.64 (m, 2H), 2.41 (m, 1H), 1.89 (m, 2H), 1.75 (m, 2H), 1.25 (t, 3H)	Data not available in provided search results.	[2]
cis-5-(Methoxycarbonyl)piperidine-2-carboxylic acid	D ₂ O	3.79–3.73 (m, 1H), 3.77 (s, 3H), 3.65 (dd), 3.33 (dd), 3.05–2.97 (m, 1H), 2.16–2.06 (m, 1H), 2.06–1.97 (m, 2H), 1.97–1.85 (m, 1H)	174.61, 173.34, 57.53, 52.77, 42.79, 36.76, 23.42, 23.14	[1]

Note: NMR signals are often broad or complex multiplets due to conformational dynamics of the piperidine ring. Two-dimensional NMR techniques like COSY and HETCOR can aid in definitive assignments[3].

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups. For piperidine carboxylate derivatives, the characteristic absorptions are from the O-H (for acids), C=O (carbonyl), C-O, and N-H bonds.

Table 2: Characteristic IR Absorption Frequencies (cm^{-1}) for Piperidine Carboxylate Derivatives.

Functional Group	Vibration Type	Characteristic Absorption Range (cm ⁻¹)	Notes	Reference
Carboxylic Acid (R-COOH)	O-H Stretch	2500 - 3300 (very broad)	The broadness is due to strong hydrogen bonding, a hallmark of carboxylic acid dimers. [4] [5] This band often overlaps with C-H stretching signals. [5]	
C=O Stretch	1700 - 1725 (strong, sharp)	For saturated acids. Conjugation can lower this frequency. [6] [7]		
C-O Stretch	1210 - 1320	Coupled with O-H in-plane bending.	[6]	
Ester (R-COOR')	C=O Stretch	1735 - 1750 (strong, sharp)	Generally at a higher frequency than carboxylic acids. [7]	
C-O Stretch	1000 - 1300 (two bands)	Asymmetric and symmetric stretches.	[7]	
Piperidine Ring	N-H Stretch	3200 - 3500 (secondary amine)	Often a sharp, medium-intensity peak. Can be absent in N-	

substituted
derivatives.

C-H Stretch	2850 - 3000	Aliphatic C-H stretches.	[5]
N-H Bend	1490 - 1580	Deformation vibration.	

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which is crucial for structural confirmation. Electrospray Ionization (ESI) is a soft technique commonly used for these compounds, typically forming the protonated molecule $[M+H]^+$. [8]

Table 3: Common Fragmentation Pathways and Key Fragments for Piperidine Derivatives in ESI-MS/MS.

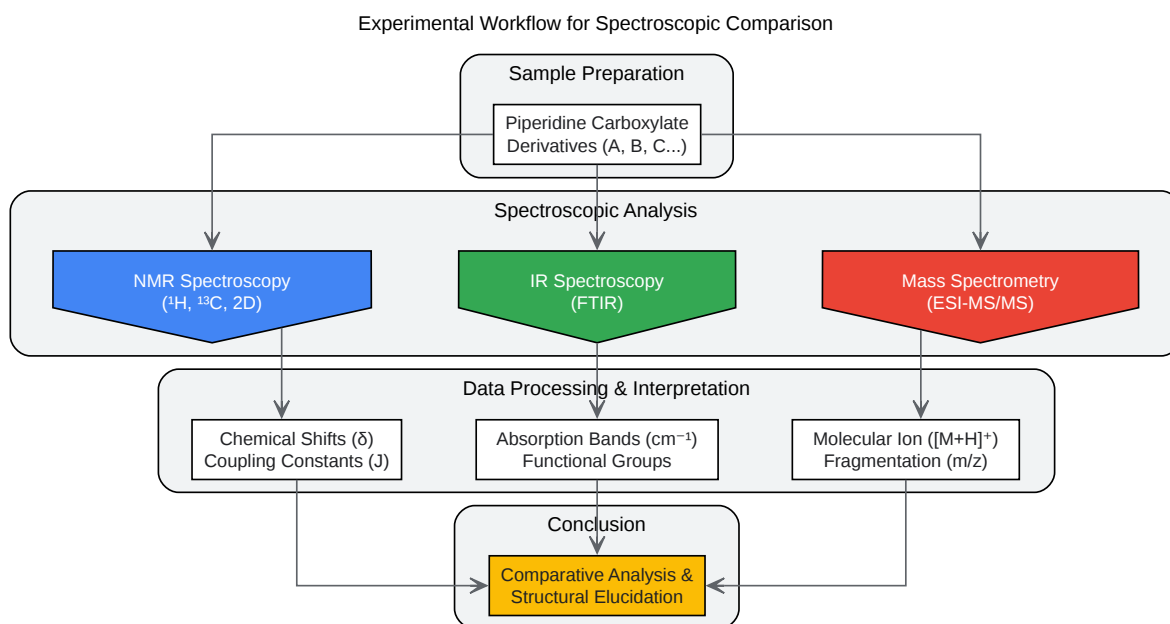
Precursor Ion	Fragmentation Pathway	Common Neutral Loss / Fragment Ion (m/z)	Notes	Reference
[M+H] ⁺	α-Cleavage	Loss of substituent adjacent to nitrogen	A dominant pathway in Electron Ionization (EI) leading to a stable iminium ion. [8]	
[M+H] ⁺	Ring Fission	Various acyclic fragment ions	Cleavage of the piperidine ring itself. [8]	
[M+H] ⁺ (Substituted Piperidines)	Neutral Loss of Small Molecules	Loss of H ₂ O (18 Da), COOH (45 Da), or ester group	Loss of water is common for hydroxylated derivatives. [9] [10] [11] Loss of the carboxylic acid or ester group is also a prominent fragmentation. [12]	
Piperidine Alkaloids	Side Chain Cleavage	Loss of side chain at C-2 or C-6	Often the initial fragmentation step. [13]	

These less abundant ions in the low m/z region can be characteristic of the piperidine ring structure.[9]

Characteristic Fragment Ions m/z 70, 81, 95

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a series of piperidine carboxylate derivatives.



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Caption: General workflow for the spectroscopic comparison of piperidine carboxylate derivatives.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of piperidine carboxylate derivatives. Instrument parameters should be optimized for each specific compound and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the piperidine carboxylate derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , MeOD, D_2O , DMSO- d_6).^{[3][14]} The choice of solvent can influence chemical shifts.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- **Data Acquisition:**
 - Acquire ^1H NMR spectra on a 400 MHz or higher field spectrometer.^[14]
 - Acquire $^{13}\text{C}\{^1\text{H}\}$ proton-decoupled NMR spectra.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC/HETCOR) to resolve overlapping signals and confirm structural assignments.^{[3][15]}
- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:**
 - **Solids:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique for direct analysis of the solid.

- Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 0.1-0.5 mg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.[9]
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.[9]
- MS Scan (Full Scan): Perform a full scan in positive ion mode to identify the protonated molecular ion, $[\text{M}+\text{H}]^+$. A typical scan range would be m/z 100-1000.[8]
- MS/MS Scan (Product Ion Scan): Select the $[\text{M}+\text{H}]^+$ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., N_2 or Ar).[10]
- Fragmentation Analysis: Record the resulting product ion spectrum. Optimize the collision energy to achieve a representative fragmentation pattern.[8] Analyze the fragment ions to deduce the structure of the parent molecule.

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